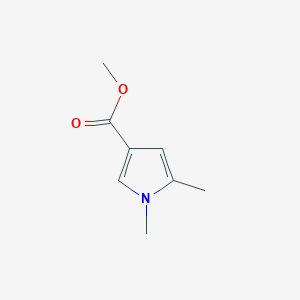
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate is an organophosphorus compound with the molecular formula C10H19O5P. It is a derivative of phosphonic acid and contains an oxirane (epoxide) ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide precursor under controlled conditions. The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, often employing advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Diol derivatives.
Substitution: Functionalized phosphonates with various substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as an intermediate in the preparation of phosphonate esters and other derivatives.
Biology
Medicine
In medicine, this compound derivatives are explored for their potential as antiviral and anticancer agents. Their ability to inhibit specific enzymes makes them valuable in drug development.
Industry
Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- DIisopropyl trans-(3-Acetyl-2-oxiranyl)phosphonate
- DIisopropyl (3-Acetyl-2-oxiranyl)phosphonate
Uniqueness
DIisopropyl cis-(3-Acetyl-2-oxiranyl)phosphonate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis configuration of the oxirane ring may result in different biological and chemical properties compared to its trans counterpart.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate for the synthesis of various organophosphorus compounds and a potential candidate for drug development and industrial applications.
Propiedades
Fórmula molecular |
C10H19O5P |
|---|---|
Peso molecular |
250.23 g/mol |
Nombre IUPAC |
1-[(2S,3R)-3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3/t9-,10+/m0/s1 |
Clave InChI |
XNSASXFQYQSLRP-VHSXEESVSA-N |
SMILES isomérico |
CC(C)OP(=O)([C@@H]1[C@@H](O1)C(=O)C)OC(C)C |
SMILES canónico |
CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


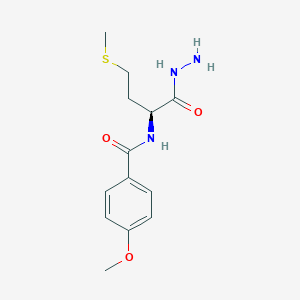

![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)
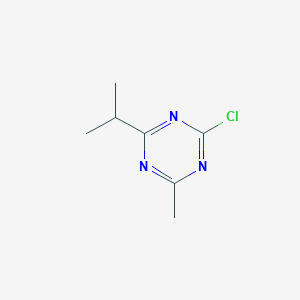
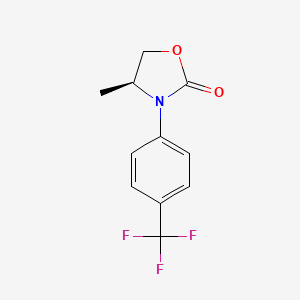
![4-Bromo-3-[1,3]dioxolan-2-YL-benzonitrile](/img/structure/B12862117.png)
![4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)

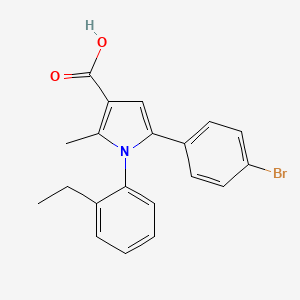
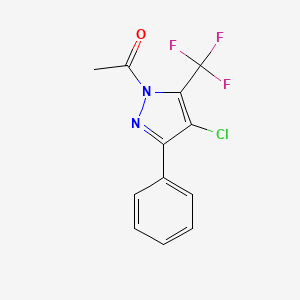
![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)

